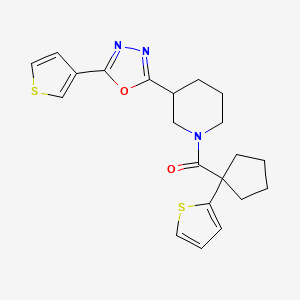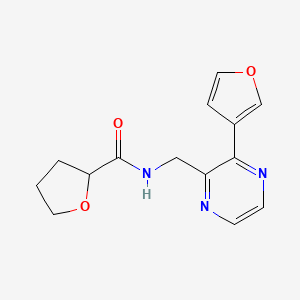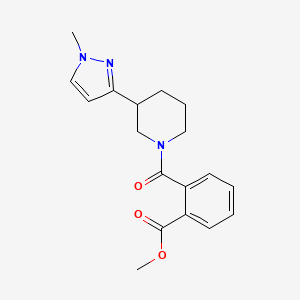
(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a thiophene ring, a cyclopentyl ring, an oxadiazole ring, and a piperidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel thiophene containing 1,3-diarylpyrazole derivatives were synthesized and their structures were determined by IR, 1H-NMR, and HRMS analysis . Another study reported the synthesis of 1-(3-mesityl-3-methylcyclobutyl)-2-((4-phenyl-5-(thiophen-2-yl)-4H-1,2,4- triazol-3-yl)thio)ethan-1-one achieved in aceton by condensation reaction of equivalent amounts of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4 .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, 1H-NMR, and HRMS . The presence of different functional groups in the molecule can be confirmed by these techniques.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. Protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant to the reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be evaluated in silico. It was found that all compounds should present good passive oral absorption. All synthesized compounds demonstrated good drug-likeness values .Applications De Recherche Scientifique
Organic Photovoltaics (OPVs)
Donor molecules with a D-π-A-π-D structure find applications in organic photovoltaics (OPVs). In this context, the compound was synthesized by bromination of 4,7-di(thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine, followed by Suzuki cross-coupling with carbazoleboronic acid. The resulting compound, 4,7-bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine , exhibits fluorescence in the near-infrared (NIR) region of the spectrum. This property makes it a promising candidate for use as an active emitting layer in NIR organic light-emitting diodes (OLEDs) and other applications as an IR luminophore .
Thiophene Substitution Chemistry
Thiophene substitution reactions play a crucial role in the synthesis of various organic compounds. Understanding the reactivity of thiophene rings is essential for designing novel molecules. Although specific examples related to our compound are not directly available, the broader field of thiophene substitution chemistry provides insights into potential applications .
Materials for Organic Electronics
Given its π-conjugated structure, the compound may find applications in organic electronics. Researchers can investigate its behavior as a semiconductor material for organic field-effect transistors (OFETs) or organic solar cells (OSCs). Its unique combination of donor (carbazole), acceptor (thiadiazolo), and π-spacer (thiophene) building blocks warrants further exploration .
Nanotechnology
The compound’s π-conjugated system and luminescent properties align with nanotechnology applications. Researchers might explore its use in nanoscale devices, such as nanosensors, nanoprobes, or optoelectronic nanomaterials.
Orientations Futures
Propriétés
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c25-20(21(8-1-2-9-21)17-6-4-11-28-17)24-10-3-5-15(13-24)18-22-23-19(26-18)16-7-12-27-14-16/h4,6-7,11-12,14-15H,1-3,5,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHKXQNDNBEFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Thiophen-2-yl)cyclopentyl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B2648663.png)
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2648664.png)






![2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]propanamide](/img/structure/B2648679.png)
![3-amino-4-ethyl-7,7-dimethyl-5-oxo-N-(oxolan-2-ylmethyl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2648681.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2648684.png)
